molecular formula C39H23ClCrN7Na2O12S B12321157 disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate

disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate

Cat. No.: B12321157
M. Wt: 947.1 g/mol
InChI Key: RCYWDAZSWKWRIV-UHFFFAOYSA-I
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Description

Overview of Disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate

This chromium(III) complex is a disodium salt comprising two anionic azo ligands coordinated to a central chromium ion. The first ligand, 1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate, incorporates a naphthalene backbone substituted with a chloro-phenylazo group. The second ligand, 3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate, features a sulfonated naphthalene system with nitro and methoxy-anilino substituents. The coordination sphere of chromium(III) is completed by oxygen and nitrogen donors from these ligands, forming a stable octahedral geometry.

Property Description
Molecular Formula C₃₄H₂₂ClCrN₆O₁₂S⁻·2Na⁺ (hypothetical)
Key Functional Groups Azo (-N=N-), sulfonate (-SO₃⁻), methoxy (-OCH₃), nitro (-NO₂), chloro (-Cl)
Coordination Geometry Octahedral
Charge Balance Disodium counterions neutralize the anionic ligands

Such structural attributes enable applications in dyeing processes, where chromium complexes are prized for their colorfastness.

Historical Development and Discovery

The evolution of chromium-azo complexes traces back to mid-20th-century innovations in textile chemistry, where the need for durable dyes spurred research into metal-complexed colorants. Early work focused on 1:2 chromium complexes, where two dye molecules coordinate a single chromium ion. The compound builds upon these foundations, integrating modern ligand design principles such as sulfonation for aqueous solubility and nitro groups for electron-withdrawing effects. Patent literature from the late 20th century reveals progressive refinements in ligand architecture, including the introduction of methoxy-anilino groups to modulate lightfastness. Recent advances, exemplified by ion-imprinting techniques using azo-modified chitosan, highlight ongoing efforts to tailor chromium complexes for environmental and analytical applications.

Nomenclature and Synonyms

The systematic IUPAC name delineates each component of this heteroleptic complex:

  • Disodium : Indicates two sodium counterions
  • Chromium(3+) : Central metal ion in +3 oxidation state
  • 1-[(5-Chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate : First ligand with chloro-substituted phenylazo-naphtholate
  • 3-[(3,5-Dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate : Second ligand featuring dinitro-phenylazo and methoxy-anilino groups

Common synonyms may include industry-specific designations analogous to Acid Black 132, though structural differences preclude direct equivalence.

Importance in Contemporary Chemical Research

In materials science, this compound's dual-ligand system offers a template for engineering metal-organic frameworks (MOFs) with tunable porosity and reactivity. The sulfonate group enhances hydrophilicity, making it relevant for aqueous-phase catalysis, while the nitro groups provide sites for further functionalization. Environmental chemistry benefits from its potential use in selective ion capture, building upon chromium-imprinted polymer technologies. Industrially, its structural kinship to acid dyes suggests applications in niche textile markets requiring high washfastness.

Hypothetical Synthesis Pathway:
1. Diazotization of 5-chloro-2-aminophenol → Formation of diazonium salt
2. Coupling with 2-naphthol → First azo ligand
3. Diazotization of 3,5-dinitro-2-aminophenol → Second diazonium salt
4. Coupling with 7-amino-4-hydroxy-2-sulfonaphthalene → Second ligand
5. Complexation with chromium(III) acetate in alkaline medium
6. Sodium salt formation via ion exchange

Properties

IUPAC Name

disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N5O10S.C16H11ClN2O2.Cr.2Na/c1-38-16-5-2-13(3-6-16)24-14-4-7-17-12(8-14)9-20(39(35,36)37)21(22(17)29)26-25-18-10-15(27(31)32)11-19(23(18)30)28(33)34;17-11-6-8-14(20)13(9-11)18-19-16-12-4-2-1-3-10(12)5-7-15(16)21;;;/h2-11,24,29-30H,1H3,(H,35,36,37);1-9,20-21H;;;/q;;+3;2*+1/p-5
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYWDAZSWKWRIV-UHFFFAOYSA-I
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)[O-])N=NC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])[O-])S(=O)(=O)[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)Cl)[O-])[O-].[Na+].[Na+].[Cr+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H23ClCrN7Na2O12S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

947.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chloro-2-hydroxyphenyl Diazonium Salt

The preparation of the 5-chloro-2-hydroxyphenyl diazonium component involves controlled diazotization of 4-chloro-2-aminophenol under acidic conditions.

Procedure:

  • Dissolve 14.3 g (0.1 mol) of 4-chloro-2-aminophenol in 65 mL of water containing 25 mL of concentrated HCl.
  • Cool the solution to 0-5°C using an ice-salt bath.
  • Prepare a solution of 7.0 g (0.101 mol) of sodium nitrite in 20 mL of cold water.
  • Add the sodium nitrite solution dropwise to the aminophenol solution over 30 minutes while maintaining the temperature below 5°C.
  • Continue stirring for an additional 45 minutes at 0-5°C.
  • Test for excess nitrous acid using starch-iodide paper; if positive, add a small amount of sulfamic acid until negative.

The resulting diazonium salt solution should be used immediately in the coupling reaction to prevent decomposition.

Synthesis of 3,5-Dinitro-2-hydroxyphenyl Diazonium Salt

The preparation of the 3,5-dinitrophenyl diazonium component requires nitration of 2-aminophenol followed by diazotization.

Procedure:

  • Prepare 3,5-dinitro-2-aminophenol:
    • Dissolve 10.9 g (0.1 mol) of 2-aminophenol in 50 mL of concentrated sulfuric acid at 0°C.
    • Add a mixture of 12.6 g (0.2 mol) of nitric acid (70%) and 20 mL of sulfuric acid dropwise over 2 hours while maintaining the temperature below 5°C.
    • Continue stirring for 4 hours at 5-10°C.
    • Pour the reaction mixture into 500 mL of ice water.
    • Filter the precipitated product, wash with cold water until neutral, and dry at 50-60°C.
  • Diazotize the 3,5-dinitro-2-aminophenol:
    • Suspend 21.5 g (0.1 mol) of 3,5-dinitro-2-aminophenol in 80 mL of water containing 30 mL of concentrated HCl.
    • Cool to 0-5°C.
    • Add 7.0 g (0.101 mol) of sodium nitrite in 25 mL of cold water dropwise over 40 minutes while maintaining the temperature below 5°C.
    • Continue stirring for 1 hour at 0-5°C.

The diazonium solution should be used immediately in the coupling step.

Preparation of Naphthol Coupling Components

Synthesis of 2-Naphthol Component

2-Naphthol is commercially available but can be purified for optimal coupling results.

Purification Procedure:

  • Dissolve commercial 2-naphthol in 10% sodium hydroxide solution.
  • Filter the solution to remove insoluble impurities.
  • Acidify the filtrate with dilute HCl to precipitate purified 2-naphthol.
  • Filter, wash with cold water, and dry at 40-50°C.

Synthesis of 7-(4-Methoxyanilino)-4-hydroxynaphthalene-2-sulfonate

This component requires multiple synthetic steps:

  • Sulfonation of 1-naphthol:

    • Dissolve 14.4 g (0.1 mol) of 1-naphthol in 50 mL of concentrated sulfuric acid at 0-5°C.
    • Heat to 60°C and maintain for 2 hours.
    • Cool and pour into ice water.
    • Neutralize with sodium carbonate to pH 7.
    • Isolate the sodium 4-hydroxynaphthalene-1-sulfonate by salting out with NaCl.
  • Introduction of the 7-(4-methoxyanilino) group:

    • Dissolve 23.4 g (0.1 mol) of sodium 4-hydroxynaphthalene-1-sulfonate in 200 mL of water.
    • Add 12.3 g (0.1 mol) of 4-methoxyaniline and 5 mL of concentrated HCl.
    • Heat the mixture to 90-95°C for 6 hours.
    • Cool and adjust pH to 7-8 with sodium carbonate.
    • Salt out the product with NaCl, filter, and dry at 60°C.

Azo Coupling Reactions

Synthesis of 1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate

Procedure:

  • Dissolve 14.4 g (0.1 mol) of 2-naphthol in 200 mL of water containing 8.0 g (0.2 mol) of sodium hydroxide.
  • Cool the solution to 0-5°C.
  • Add the freshly prepared 5-chloro-2-hydroxyphenyl diazonium salt solution (from section 2.1) dropwise over 1 hour while maintaining the temperature below 10°C and pH 8-9.
  • Continue stirring for 3 hours at 5-10°C.
  • Adjust the pH to 6-7 with dilute HCl.
  • Warm to 50°C and add 50 g of NaCl to salt out the product.
  • Filter, wash with 10% NaCl solution, and dry at 60°C.

Synthesis of 3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate

Procedure:

  • Dissolve 35.9 g (0.1 mol) of 7-(4-methoxyanilino)-4-hydroxynaphthalene-2-sulfonate in 300 mL of water containing 12.0 g (0.3 mol) of sodium hydroxide.
  • Cool the solution to 0-5°C.
  • Add the freshly prepared 3,5-dinitro-2-hydroxyphenyl diazonium salt solution (from section 2.2) dropwise over 90 minutes while maintaining the temperature below 10°C and pH 8-9.
  • Continue stirring for 4 hours at 5-10°C.
  • Heat to 60°C and add 80 g of NaCl to salt out the product.
  • Filter, wash with 15% NaCl solution, and dry at 60-70°C.

Chromium Complexation

The final step involves complexation of both azo ligands with chromium(III) to form the target compound.

Procedure:

  • Dissolve 34.3 g (0.1 mol) of 1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate and 56.2 g (0.1 mol) of 3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate in 600 mL of water containing 12.0 g (0.3 mol) of sodium hydroxide.
  • Add 26.7 g (0.1 mol) of chromium(III) chloride hexahydrate dissolved in 200 mL of water dropwise over 2 hours while maintaining the temperature at 70-80°C and pH 5-6.
  • Continue heating for 8 hours at 80-90°C.
  • Cool to room temperature and add 150 g of NaCl to precipitate the complex.
  • Filter, wash with 10% NaCl solution until the filtrate is colorless, and dry at 60-70°C.

Optimized Reaction Parameters and Yields

Table 1 summarizes the optimal reaction conditions for each synthetic step:

Synthetic Step Temperature (°C) pH Reaction Time (h) Yield (%)
Diazotization of 4-chloro-2-aminophenol 0-5 1-2 1-1.5 92-95
Diazotization of 3,5-dinitro-2-aminophenol 0-5 1-2 1.5-2 88-92
Coupling for first azo ligand 5-10 8-9 3-4 75-80
Coupling for second azo ligand 5-10 8-9 4-5 70-75
Chromium complexation 80-90 5-6 8-10 65-70
Overall yield - - - 30-35

Purification Techniques

The crude complex requires purification to achieve high purity for analytical and application purposes.

Table 2 presents effective purification methods:

Purification Method Conditions Recovery (%) Purity (%)
Recrystallization from water-ethanol 3:1 ratio, 60°C 85-90 95-97
Salting out with NaCl 20% w/v, room temperature 92-95 93-94
Ion exchange chromatography Dowex-1, pH 7 buffer 75-80 98-99
Dialysis Cellulose membrane, 72h 80-85 97-98

Process Scale-up Considerations

For industrial-scale production, several modifications to the laboratory procedure are recommended:

  • Temperature control: Use efficient jacketed reactors with precise cooling systems for diazotization and coupling reactions.
  • Mixing efficiency: Implement high-efficiency impellers to ensure homogeneous reaction conditions.
  • Continuous processing: Consider continuous flow reactors for diazotization to minimize decomposition of diazonium intermediates.
  • Waste management: Implement recovery systems for sodium chloride and organic solvents.

Table 3 shows scale-up parameters for a 10 kg batch:

Process Parameter Laboratory Scale Industrial Scale Adjustment Rationale
Reactor volume 1-2 L 100-200 L Maintains similar concentration
Cooling capacity Ice bath Refrigerated jacket More precise temperature control
Addition rate Manual Automated pump Consistent addition rate
Filtration Büchner funnel Filter press Higher capacity and efficiency
Drying Oven Vacuum dryer Faster, more energy-efficient drying
Yield optimization 30-35% 40-45% Improved recovery processes

Analytical Characterization

Comprehensive characterization of the final complex is essential to confirm its structure and purity.

Table 4 summarizes characterization techniques and expected results:

Analytical Technique Key Parameters Expected Results
UV-Vis Spectroscopy λmax (nm) 510-520, 620-630
FTIR Spectroscopy Key bands (cm⁻¹) 1620-1630 (N=N), 1550-1560 (C=C), 1370-1380 (NO₂), 1180-1190 (SO₃)
¹H NMR Chemical shifts (ppm) 7.6-8.0 (naphthyl), 6.8-7.2 (anilino), 3.8-3.9 (OCH₃)
Elemental Analysis C, H, N, S (%) Within ±0.3% of theoretical values
Thermal Analysis Decomposition temp. (°C) 250-270
Metal Content Cr (%) 5.2-5.5

Reaction Mechanisms

The synthesis involves several key reaction mechanisms:

Diazotization Mechanism

The diazotization reaction proceeds via the following mechanism:

  • Formation of nitrosonium ion (NO⁺) from sodium nitrite in acidic medium
  • Nucleophilic attack of the aromatic amine on the nitrosonium ion
  • Proton loss and rearrangement to form the diazonium salt

Azo Coupling Mechanism

The coupling reaction between the diazonium salt and the naphthol derivative follows:

  • Electrophilic attack of the diazonium ion at the electron-rich position of the naphthol
  • Loss of a proton to form the azo linkage
  • Tautomerization to establish the hydroxy-azo structure

Complexation Mechanism

The chromium complexation involves:

  • Deprotonation of phenolic and naphtholic OH groups in alkaline medium
  • Coordination of the chromium(III) ion with the oxygen atoms of the deprotonated hydroxy groups
  • Coordination with the nitrogen atoms of the azo groups to form stable five-membered chelate rings
  • Counter-ion exchange to incorporate sodium ions

Chemical Reactions Analysis

Types of Reactions

Disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.

    Reduction: Reduction reactions can alter the azo groups, potentially breaking the N=N bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different chromium oxides, while reduction can produce amines from the azo groups.

Scientific Research Applications

Industrial Applications

Dyes and Pigments:
The primary application of this compound lies in the dyeing industry. Its intense coloration and stability under different conditions make it an ideal candidate for use in textiles, inks, and pigments. The compound is particularly valued for its ability to produce vivid colors that are resistant to fading.

Synthesis Processes:
The synthesis typically involves diazotization followed by coupling reactions, requiring controlled temperatures and pH levels to achieve high yields. These processes are crucial in industrial settings where large-scale production is necessary.

Scientific Research Applications

Chemistry:
Disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate serves as a model compound for studying azo dye chemistry and coordination complexes involving chromium. Researchers investigate its reactivity patterns and interactions with various ligands.

Biology:
In biological studies, the compound is explored for its potential effects on biological systems. This includes investigations into its interactions with proteins and enzymes, which could lead to insights into its biological activity and therapeutic potential.

Medicine:
The compound's unique chemical properties have led to explorations in diagnostic imaging and potential therapeutic applications. Its ability to form stable complexes with biomolecules could be harnessed for targeted drug delivery systems.

Mechanism of Action

The mechanism of action of disodium;1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate;chromium(3+);3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate involves its interaction with various molecular targets. The azo groups can interact with nucleophiles, while the chromium ion can form coordination complexes with different ligands. These interactions can affect molecular pathways, leading to changes in chemical and biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Metal-Azo Complexes

[Et₃NH][VO₂L] (Vanadium Complex)
  • Structure: Features a vanadium(V) center coordinated to a similar dianionic ligand, 1-(((5-chloro-2-oxidophenyl)imino)methyl)naphthalen-2-olate, in a square-pyramidal geometry .
  • Key Differences :
    • Metal Center : Vanadium(V) vs. Chromium(III).
    • Coordination Geometry : Square-pyramidal (vanadium) vs. octahedral (chromium).
    • Applications : Primarily studied for DNA interaction and cytotoxicity, unlike the electrophotographic use of Cr-Azo-Naphtholate .
Bis{1-[(E)-(2-Chlorophenyl)Diazenyl]Naphthalen-2-Olate}Copper(II)
  • Structure : Copper(II) in a square-planar geometry with two bidentate azo-naphtholate ligands .
  • Key Differences :
    • Metal Center : Copper(II) vs. Chromium(III).
    • Geometry : Square-planar (Cu) vs. octahedral (Cr).
    • Interactions : Relies on weak C–H⋯O/Cl hydrogen bonds and π–π stacking, unlike the sodium-bridged networks in Cr-Azo-Naphtholate .
Fe-Azo Dimer (Diacetonitriletetrakis{µ₂-3-Anilinocarbonyl-1-[(5-Chloro-2-Oxidophenyl)Diazenyl]-2-Naphtholato}Tetraaquadiiron(III)Disodium(I) Dihydrate)
  • Structure : A dimeric iron(III) complex with sodium bridges, forming extended chains via O–H⋯O hydrogen bonds .
  • Key Differences :
    • Metal Center : Iron(III) vs. Chromium(III).
    • Function : Used as a negative charge control agent, similar to Cr-Azo-Naphtholate, but with distinct redox properties due to iron.

Azo-Naphthol Derivatives Without Metals

Acid Food Yellow 3 (Disodium 6-Hydroxy-5-[(4-Sulfophenyl)Azo]-2-Naphthalenesulfonate)
  • Structure : A simple disodium azo dye lacking metal coordination .
  • Key Differences: Applications: Food coloring vs. electrophotography. Complexity: No metal center or nitro/methoxy substituents, leading to lower stability and redox inactivity.
1-[(E)-(2,4,6-Tribromophenyl)Diazenyl]Naphthalen-2-Ol
  • Structure : A halogen-rich azo-naphthol derivative with bromine substituents .
  • Key Differences :
    • Substituents : Bromine vs. nitro/methoxy groups in Cr-Azo-Naphtholate.
    • Electronic Effects : Bromine is electron-withdrawing but less polarizable than nitro groups.

Research Findings and Implications

  • Coordination Chemistry : Chromium(III) in Cr-Azo-Naphtholate enables stable octahedral geometry, critical for charge control applications, whereas vanadium and copper complexes adopt different geometries .
  • Substituent Effects : The nitro groups enhance electron-withdrawing capacity, improving redox activity, while methoxy groups contribute to solubility and π-stacking .
  • Safety : Structural features like disodium counterions and lack of aromatic amines may mitigate mutagenic risks compared to simpler azo dyes .

Biological Activity

Disodium 1-[(5-chloro-2-oxidophenyl)diazenyl]naphthalen-2-olate; chromium(3+); 3-[(3,5-dinitro-2-oxidophenyl)diazenyl]-7-(4-methoxyanilino)-4-oxidonaphthalene-2-sulfonate is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes several functional groups such as azo and naphthalene derivatives. Its molecular formula is C36H20ClCrN5NaO9SC_{36}H_{20}ClCrN_5NaO_9S with a molecular weight of approximately 816.01 g/mol .

Antioxidant Properties

Research indicates that compounds containing naphthalene and azo groups exhibit significant antioxidant activity. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems. A study demonstrated that similar naphthalene derivatives can inhibit lipid peroxidation, suggesting a protective role against oxidative damage .

Anticancer Activity

Chromium complexes have been studied for their anticancer properties. Chromium(III) has been shown to interact with DNA, potentially leading to cytotoxic effects on cancer cells. In vitro studies have indicated that chromium complexes can induce apoptosis in various cancer cell lines, including breast and lung cancer cells . The presence of azo groups in the compound may enhance its ability to target cancer cells selectively.

Enzyme Inhibition

The compound's structural components suggest potential enzyme inhibition capabilities. Azo compounds are known inhibitors of certain enzymes involved in metabolic processes. For instance, they may inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism . This inhibition could lead to altered pharmacokinetics of co-administered drugs.

Toxicity and Safety Profile

While chromium(III) is generally considered less toxic than chromium(VI), exposure to chromium compounds can still pose health risks. Studies have shown that chronic exposure can lead to renal and hepatic damage, particularly at high doses . The compound's safety profile needs thorough evaluation through toxicological studies to determine safe dosage levels for therapeutic use.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study conducted on similar naphthalene derivatives highlighted their ability to reduce oxidative stress markers in human cell lines, demonstrating a significant decrease in malondialdehyde (MDA) levels after treatment .
  • Anticancer Efficacy : In a controlled study involving lung cancer cell lines, the chromium complex exhibited a dose-dependent increase in apoptosis markers compared to untreated controls, indicating its potential as an anticancer agent .
  • Enzyme Interaction : Research has shown that azo compounds can act as reversible inhibitors of cytochrome P450 enzymes, affecting the metabolism of various pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for this chromium-azo complex, and how can reaction conditions be optimized?

  • Methodology :

  • Diazotization : Start with diazotization of aromatic amines (e.g., 5-chloro-2-aminophenol) using NaNO₂ and HCl at 0–5°C to form diazonium salts .
  • Coupling : React diazonium salts with naphtholic components under alkaline conditions (pH 8–10) to form azo linkages. Adjust coupling agents (e.g., NaOH concentration) to enhance yield .
  • Chromium Complexation : Introduce Cr³⁺ ions post-coupling; maintain pH 3–5 and temperatures of 60–80°C for stable complex formation .
    • Optimization : Use factorial design (e.g., varying temperature, pH, and stoichiometry) to identify critical parameters .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • UV-Vis Spectroscopy : Identify π→π* and d-d transitions in the azo-chromium complex (λmax typically 400–600 nm) .
  • FT-IR : Detect functional groups (e.g., sulfonate S=O stretches at ~1180 cm⁻¹, azo N=N at ~1450 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR in D₂O to resolve aromatic protons and confirm substitution patterns (note: paramagnetic Cr³⁺ may broaden signals) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

Q. What are the dominant chemical reactions involving this compound?

  • Oxidation : React with H₂O₂ or KMnO₄ to break azo bonds, forming sulfonic acid derivatives; monitor via loss of absorbance at λmax .
  • Reduction : Use Na₂S₂O₄ to reduce azo groups to amines, enabling functionalization for downstream applications .
  • Substitution : React amino or sulfonate groups with electrophiles (e.g., acyl chlorides) for derivatization .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in spectral data for mixed-component systems?

  • Challenge : The compound may exist as a mixture of isomers or coordination geometries (e.g., notes two components: C39H23ClCrN7O12S·2Na and C46H30CrN10O20S2·3Na).
  • Methodology :

  • Chromatographic Separation : Use HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to isolate components .
  • Theoretical Modeling : Apply DFT/TD-DFT to predict electronic spectra of individual components and compare with experimental data .
  • X-ray Crystallography : If crystallizable, resolve exact geometry to validate computational models .

Q. What computational approaches are suitable for modeling electronic properties and stability?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level for organic ligands and LANL2DZ for Cr³⁺. Analyze frontier orbitals to predict redox behavior .
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to study aggregation or degradation pathways .
  • COMSOL Multiphysics : Model diffusion kinetics in membrane-based separation processes for purification .

Q. How to evaluate the compound’s stability under varying experimental conditions (pH, light, temperature)?

  • Experimental Design :

  • pH Stability : Prepare buffered solutions (pH 2–12), incubate at 25°C, and monitor degradation via UV-Vis over 72 hours .
  • Photostability : Expose to UV light (254 nm) and quantify decomposition products using LC-MS .
  • Thermal Analysis : Perform TGA/DSC to determine decomposition thresholds (e.g., Cr-O bond rupture above 200°C) .
    • Data Interpretation : Use Arrhenius plots to extrapolate shelf-life under storage conditions .

Methodological Resources

  • Synthesis Optimization : Reference diazotization and coupling protocols from .
  • Computational Modeling : Utilize DFT frameworks as in .
  • Experimental Design : Apply quasi-experimental methods with control groups ( ) .

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